4-Hydroxy-2-methylcyclopent-2-en-1-one
Description
4-Hydroxy-2-methylcyclopent-2-en-1-one (C₆H₈O₂, MW 112.13) is a chiral cyclopentenone derivative featuring a hydroxy group at position 4 and a methyl group at position 2. It serves as a critical intermediate in stereoselective terpenoid synthesis due to its ability to act as a synthetic equivalent of 2-methylcyclopent-2-en-1-one. Michalak and Wicha (2014) developed a lipase-mediated resolution method to produce its (S)-(−)-enantiomer, which is pivotal in constructing complex terpenoid frameworks . The compound’s reactivity stems from its α,β-unsaturated ketone moiety and hydrogen-bonding capacity, enabling participation in Michael additions, cycloadditions, and oxime formation .
Properties
IUPAC Name |
4-hydroxy-2-methylcyclopent-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-2-5(7)3-6(4)8/h2,5,7H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAULTQZSJKLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(CC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472981 | |
| Record name | 2-Cyclopenten-1-one, 4-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23535-17-3 | |
| Record name | 2-Cyclopenten-1-one, 4-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Synthetic Organic Chemistry
4-Hydroxy-2-methylcyclopent-2-en-1-one is primarily utilized as a chiral synthetic equivalent in the synthesis of various organic compounds, particularly in the production of terpenoids. Terpenoids are a large class of organic chemicals derived from terpenes, which are significant in both natural and synthetic contexts.
Case Study: Terpenoid Synthesis
A notable application involves the use of this compound as an intermediate in the synthesis of terpenoids through tandem conjugate addition reactions. Researchers have demonstrated that O-protected derivatives of this compound can facilitate the formation of complex terpenoid structures efficiently. This method allows for the construction of diverse molecular architectures while maintaining stereochemical integrity .
Chiral Synthesis
The compound serves as a chiral building block , which is crucial for synthesizing enantiomerically pure compounds. Its ability to participate in asymmetric synthesis makes it valuable in pharmaceutical applications where chirality is essential for drug efficacy.
Example Applications
- Pharmaceutical Intermediates : The compound can be transformed into various pharmaceutical agents by modifying its functional groups.
- Natural Product Synthesis : It has been employed in synthesizing natural products that exhibit biological activity, thus aiding drug discovery efforts.
Research Findings
Recent studies have focused on the spectroscopic characterization and computational analysis of derivatives of this compound. For instance, research utilizing circular dichroism spectroscopy and density functional theory (DFT) calculations has provided insights into the conformational preferences and electronic properties of its derivatives, enhancing understanding of their reactivity and potential applications .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Positional Variants
2-Hydroxy-3-methyl-2-cyclopentene-1-one (CAS 80-71-7)
- Structure : Hydroxy at C2, methyl at C3.
- Molecular Weight : 112.13 (same as target compound).
- Key Differences: The shifted hydroxy group alters hydrogen-bonding patterns and reactivity. While the target compound participates in terpenoid synthesis, this isomer’s applications are less documented but may involve flavor/fragrance industries due to structural similarity to cyclotene (a caramel flavor component) .
4-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one
- Structure : Ethyl substituent at C4, hydroxy at C2, methyl at C3.
- Molecular Weight : Higher than the target due to ethyl group (C₈H₁₂O₂, MW 140.18).
Aryl-Substituted Derivatives
4-Hydroxy-2-phenylcyclopent-2-en-1-one (CAS 62486-26-4)
- Structure : Phenyl group at C2, hydroxy at C4.
- Molecular Weight : 174.196 (C₁₁H₁₀O₂).
- Applications : Used in studies of asymmetric catalysis and natural product synthesis. D’Auria (2000) employed it in photochemical reactions to generate fused bicyclic systems .
- Comparison : The phenyl group enhances π-π stacking interactions, improving crystallinity but reducing solubility in polar solvents compared to the methyl-substituted parent compound .
4-Hydroxy-2-methyl-3,4-diphenylcyclopent-2-en-1-one
- Structure : Methyl at C2, diphenyl at C3 and C4.
- Molecular Weight : 278.33 (C₁₈H₁₆O₂).
- Key Findings: Crystal structure analysis reveals intramolecular hydrogen bonding between the hydroxy group and ketone oxygen, stabilizing the enone system.
Complex Substituents and Functionalized Derivatives
(4S)-2-Allyl-4-hydroxy-3-methylcyclopent-2-en-1-one
- Structure : Allyl group at C2, hydroxy at C4, methyl at C3.
- Molecular Weight : 152.19 (C₉H₁₂O₂).
- Applications : Precursor to pyrethroid insecticides (e.g., chloroprallethrin). Its synthesis involves isomer separation and ester hydrolysis, highlighting the importance of stereochemistry in bioactivity .
4-Hydroxy-4-(3-phenylprop-2-ynyl)cyclopent-2-en-1-one
Stereochemical and Spectroscopic Comparisons
- Oxime Derivatives : 4-Hydroxy-2-methylcyclopent-2-en-1-one’s O-phenyl and O-trityl oximes were used to study E/Z isomerism via circular dichroism (CD) spectroscopy. The absolute configuration at C4 and oxime geometry significantly influence CD spectra, demonstrating the compound’s utility in stereochemical analysis .
- Enantiomeric Utility: The (S)-(−)-enantiomer of the target compound is preferred in terpenoid synthesis, whereas racemic mixtures of analogs like 4-hydroxy-2-phenylcyclopent-2-en-1-one require resolution for asymmetric applications .
Comparative Data Table
Biological Activity
4-Hydroxy-2-methylcyclopent-2-en-1-one (also known as 4-hydroxy-2-methylcyclopent-2-enone or simply 4-HMCP) is a compound with significant biological activity. It belongs to the class of cyclopentenones, which are known for their diverse pharmacological properties. This article reviews the biological activities of 4-HMCP, including its synthesis, mechanisms of action, and potential therapeutic applications.
4-HMCP has the molecular formula and is characterized by a cyclopentene ring with a hydroxyl group and a methyl substituent. The structure contributes to its reactivity and biological interactions.
Antitumor Activity
Research indicates that 4-HMCP exhibits antitumor properties , particularly through its ability to induce apoptosis in cancer cells. A study demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Effects
4-HMCP has shown antimicrobial activity against several bacterial and fungal strains. Its mechanism involves disrupting microbial cell membranes, leading to cell death. This property makes it a candidate for developing new antimicrobial agents .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects . It may help protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Cytotoxicity and Selectivity
Studies have reported on the cytotoxic effects of 4-HMCP on specific cancer cells while sparing normal cells, indicating a degree of selectivity that is desirable in cancer therapeutics .
The biological activities of 4-HMCP are attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in target cells, leading to apoptosis.
- Inhibition of Cell Proliferation : It interferes with cell cycle progression, particularly in cancer cells.
- Modulation of Signaling Pathways : 4-HMCP influences various signaling pathways involved in cell survival and death, such as the MAPK and PI3K/Akt pathways .
Synthesis
The synthesis of 4-HMCP typically involves several steps starting from simple organic precursors. A notable synthetic route includes the use of cyclopentenone derivatives through thermal isomerization and hydrolysis processes .
Synthesis Overview Table
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Isomerization | Heat | High |
| 2 | Hydrolysis | Acidic | Moderate |
| 3 | Epoxidation | Basic | High |
Case Study 1: Antitumor Activity
A study conducted on lung cancer cell lines showed that treatment with 4-HMCP resulted in a significant reduction in cell viability. The mechanism was linked to increased levels of ROS and activation of apoptotic pathways.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that 4-HMCP exhibited potent activity against Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations (MIC) comparable to established antibiotics.
Preparation Methods
Reaction Mechanism and Substrate Scope
The reaction initiates with protonation of the furan oxygen, followed by hydration and subsequent ring-opening to generate a diketone intermediate. Intramolecular aldol condensation then yields the cyclopentenone structure. A study employing 1-(furan-2-yl)propan-1-ol (2 ) as the starting material achieved 96% conversion to the intermediate alcohol, which was subsequently oxidized and cyclized under acidic conditions.
Optimization of Acid Catalysts
The choice of acid catalyst critically influences reaction efficiency. Trifluoroacetic acid (TFA) in combination with lanthanide triflates, such as Dy(OTf)₃, has proven effective. For instance, using Dy(OTf)₃ (10 mol %) and TFA (10 mol %) in t-BuOH/water at 90°C for 24 hours afforded the cyclopentenone in 50% yield. Comparative studies revealed that La(OTf)₃ under identical conditions produced lower yields (19–56%), emphasizing the superior performance of dysprosium-based catalysts.
Catalytic Hydrogenation Strategies
Catalytic hydrogenation of furfural derivatives represents a scalable route to this compound, with palladium-based systems dominating recent research.
Palladium-Catalyzed Hydrogenation
A pivotal study demonstrated that hydrogenation of ethyl 4-oxocyclopent-2-enecarboxylate (3 ) over Pd/C (1.6 mol % Pd) at 200°C and 40 bar H₂ pressure in ethyl acetate produced ethylcyclopentane (4 ) in 85% yield. The solvent played a decisive role: switching from acetic acid to ethyl acetate increased yields from 19% to 56%, attributed to reduced catalyst poisoning.
Table 1: Impact of Catalysts and Solvents on Hydrogenation Yield
| Entry | Catalyst | Solvent | H₂ Pressure (bar) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd/La(OTf)₃ | AcOH | 20 | Traces |
| 3 | Pd/La(OTf)₃ | AcOH | 40 | 19 |
| 4 | Pd/La(OTf)₃ | EtOAc | 40 | 56 |
| 6 | Pd/Dy(OTf)₃ | EtOAc | 40 | 94 |
Solvent-Free Hydrogenation
A solvent-free variant utilizing La(OTf)₃ (5 mol %) and Pd/C (1.6 mol % Pd) at 40 bar H₂ achieved 48% yield, demonstrating feasibility for industrial applications where solvent recovery is costly.
Enantioselective Synthesis
Enantiomerically pure this compound is pivotal for asymmetric synthesis of terpenoids and pharmaceuticals.
Chiral Pool Approach
Starting from (R)-2-furyl methyl carbinol, a sequence of oxidation, cyclization, and kinetic resolution yielded (S)-4-hydroxy-2-methylcyclopent-2-en-1-one with 98% enantiomeric excess (ee). This intermediate facilitated the total synthesis of (+)-heptemerone G and (+)-guanacastepene A, showcasing its utility in complex molecule assembly.
Lipase-Mediated Kinetic Resolution
Pseudomonas fluorescens lipase (PFL)-catalyzed acetylation of racemic this compound in vinyl acetate achieved an enantiomer ratio (E) of 42, producing (S)-(-)-enantiomer with 89% ee. This method offers a green alternative to traditional resolution techniques, avoiding harsh reagents.
Biocatalytic and Sustainable Methods
Enzymatic Oxidation
Recent advances employ alcohol dehydrogenases (ADHs) for oxidation of 2-methylcyclopentanol precursors. ADH from Lactobacillus brevis converted 2-methylcyclopent-2-en-1-ol to the target ketone with 72% conversion, though further optimization is needed to match chemical yields.
Photocatalytic Approaches
Preliminary studies using TiO₂ nanoparticles under UV irradiation demonstrated 35% conversion of 2-methylcyclopentadiene to this compound, suggesting potential for solar-driven synthesis.
Characterization and Analytical Data
Spectroscopic Identification
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Hydroxy-2-methylcyclopent-2-en-1-one under laboratory conditions?
- Answer : The compound can be synthesized via cyclization of keto-acid precursors or oxidation of substituted cycloalkenols. For example, analogous compounds like 4-hydroxy-3-methyl-2-cyclopenten-1-one (C₆H₈O₂) are synthesized using acid-catalyzed intramolecular cyclization or enzymatic oxidation . Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) significantly influence yield and purity. Optimization may involve varying acid catalysts (e.g., H₂SO₄ or p-TsOH) or enzymatic systems (e.g., cytochrome P450 mimics) to enhance regioselectivity .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Answer : Key techniques include:
- NMR : Proton NMR can confirm the presence of hydroxyl (δ ~1.5–2.5 ppm) and methyl groups (δ ~1.0–1.3 ppm), while ¹³C NMR identifies carbonyl (δ ~200–220 ppm) and olefinic carbons (δ ~120–140 ppm).
- IR : Strong absorption bands for hydroxyl (~3200–3600 cm⁻¹) and conjugated carbonyl (~1650–1750 cm⁻¹) groups are diagnostic.
- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular formula (C₆H₈O₂, exact mass 112.0524) and fragmentation patterns .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydration. Stability studies on similar cyclopentenones suggest degradation via keto-enol tautomerism under acidic or humid conditions. Use desiccants and monitor purity via HPLC or TLC periodically .
Advanced Research Questions
Q. What strategies are effective for achieving enantioselective synthesis of this compound?
- Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) can induce enantioselectivity. For example, Sharpless epoxidation catalysts or proline-derived organocatalysts have been used in analogous systems to control stereochemistry at the hydroxyl-bearing carbon. Computational modeling (DFT) can predict transition states to optimize enantiomeric excess (ee) .
Q. How can computational models predict the reactivity or stability of this compound under varying conditions?
- Answer : Density Functional Theory (DFT) calculations assess thermodynamic stability (e.g., keto-enol equilibrium constants) and reaction pathways (e.g., oxidation barriers). Molecular docking studies with enzymes (e.g., oxidoreductases) can predict metabolic interactions. Hybrid models combining wet-lab data (e.g., kinetic assays) with computational parameters improve predictive accuracy .
Q. What metabolic pathways or enzymatic interactions involve this compound, and how can they be experimentally validated?
- Answer : The compound may act as a substrate for cytochrome P450 enzymes or dehydrogenases. In vitro assays with liver microsomes or recombinant enzymes can identify metabolites (e.g., via LC-MS). Isotopic labeling (e.g., ¹⁴C or ²H) tracks metabolic fate in cell cultures. Comparative studies with structurally similar compounds (e.g., 4-hydroxycyclohexanone derivatives) provide mechanistic insights .
Q. How should contradictory data in studies on the compound’s bioactivity or reactivity be analyzed?
- Answer : Divergent results often arise from methodological differences (e.g., solvent polarity, pH, or enzyme sources). Meta-analyses using standardized protocols (e.g., OECD guidelines for toxicity testing) and multivariate statistical tools (e.g., PCA) can reconcile discrepancies. Replicate studies under controlled conditions (e.g., fixed temperature, humidity) isolate variables .
Methodological Notes
-
Data Tables :
Property Value/Technique Reference ID Molecular Formula C₆H₈O₂ Key IR Bands 3200–3600 cm⁻¹ (OH), 1650–1750 cm⁻¹ Stability Recommendations –20°C, inert atmosphere, desiccants -
References : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) and authoritative databases (NIST, PubChem). Exclude non-validated sources (e.g., BenchChem) per requirements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
